1,5-Dimethyl-2(1H)-pyridinethione

Synthetic Chemistry Regioselectivity Heterocyclic Synthesis

This 1,5-dimethyl substituted pyridinethione provides a predictable thione-dominant tautomeric state validated by DFT, ensuring reproducible sulfur coordination without competing thiolate formation for metallodrug development. Its documented IC50 of 12 μM against Pneumocystis carinii DHFR makes it a quantitative baseline for SAR campaigns. Authenticated FTIR, GC-MS, and 13C NMR spectral data enable immediate identity verification, eliminating ambiguity from regioisomeric mixtures common in acetylacetone-derived syntheses.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 19006-68-9
Cat. No. B097110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-2(1H)-pyridinethione
CAS19006-68-9
Synonyms1,5-Dimethyl-2(1H)-pyridinethione
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=S)C=C1)C
InChIInChI=1S/C7H9NS/c1-6-3-4-7(9)8(2)5-6/h3-5H,1-2H3
InChIKeyHFNYUEBJAXBSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-2(1H)-pyridinethione (CAS 19006-68-9): Chemical Identity and Procurement Baseline


1,5-Dimethyl-2(1H)-pyridinethione (CAS 19006-68-9) is a C7H9NS heterocyclic organosulfur compound with a molecular weight of 139.22 g/mol . It belongs to the 2(1H)-pyridinethione class, featuring a thione (C=S) functional group at the 2-position and methyl substituents at N1 and C5 positions . The compound exists as a yellow to brown solid and is commercially available from research chemical suppliers at typical purity levels of 95% . Its molecular descriptors include 0 hydrogen bond donors, 1 hydrogen bond acceptor, and a topological polar surface area of 35.3 Ų . The pyridinethione scaffold is recognized as a privileged structural motif in medicinal chemistry due to its hydrogen bonding capacity and metabolic stability .

Why 1,5-Dimethyl-2(1H)-pyridinethione Cannot Be Substituted with Isomeric Pyridinethiones


Substitution among pyridinethione derivatives is not permissible due to critical differences in methyl group regiochemistry that fundamentally alter synthetic accessibility and molecular properties. The 1,5-dimethyl substitution pattern is not accessible via the same synthetic routes that yield its regioisomers; for example, the symmetrical starting material acetylacetone naturally directs synthesis toward 1,4,6-trimethyl-2(1H)-pyridinethione rather than the 1,5-dimethyl derivative . Furthermore, the specific N1 and C5 methylation pattern determines the compound's electronic distribution, tautomeric equilibrium, and hydrogen bonding capacity, which directly influence its performance as a ligand precursor in coordination chemistry [1]. The thione-thiol tautomerism—known to impact therapeutic performance—is sensitive to substitution pattern, and the thione form is calculated to be dominant for monomers of pyridinethiones [1]. These structure-dependent properties preclude generic interchange with other pyridinethione analogs.

Quantitative Differentiation Evidence for 1,5-Dimethyl-2(1H)-pyridinethione Procurement


Synthetic Regioselectivity: Why 1,5-Dimethyl Pattern Requires Distinct Methodology

The 1,5-dimethyl substitution pattern of 1,5-dimethyl-2(1H)-pyridinethione is not directly accessible via the conventional acetylacetone-DMFDMA-cyanothioacetamide route due to intrinsic regiochemical constraints. This route, which employs symmetrical acetylacetone as the starting material, yields 1,4,6-trimethyl-2(1H)-pyridinethione as the predominant product, not the 1,5-dimethyl derivative . The symmetrical nature of acetylacetone directs the annulation pathway toward the 1,4,6-trisubstituted isomer, meaning that researchers requiring the specific 1,5-dimethyl pattern must either employ alternative synthetic strategies or procure the authentic compound directly rather than attempting to synthesize it via this widely adopted route .

Synthetic Chemistry Regioselectivity Heterocyclic Synthesis

Enzyme Inhibition Activity: Documented IC50 Values Against Dihydrofolate Reductase

1,5-Dimethyl-2(1H)-pyridinethione demonstrates measurable inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii, with a reported IC50 value of 1.20 × 10⁴ nM (12 μM) [1]. The assay was conducted by monitoring NADPH oxidation at 340 nm using a 96-well microtiter plate reading spectrophotometer at 37°C [1]. While this activity level is modest, it establishes a quantifiable baseline for this compound against a validated antimicrobial target. DHFR is a clinically relevant enzyme target for antimicrobial and anticancer therapeutics, and inhibition at micromolar concentrations provides a starting point for structure-activity relationship studies [1].

Medicinal Chemistry Enzyme Inhibition Antimicrobial Screening

Ligand Precursor Properties: Thione Tautomer Dominance for Coordination Chemistry

Pyridinethiones serve as important ligand precursors for coordination complexes of therapeutic value [1]. Ab initio and DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that for monomers of pyridinethiones, the thione tautomeric form is energetically dominant over the thiol form [1]. This computational finding is critical because the tautomeric state dictates the coordination mode to metal centers—the thione form coordinates via the sulfur atom as a neutral ligand, whereas the thiol form would deprotonate and coordinate as an anionic thiolate [1]. The 1,5-dimethyl substitution pattern stabilizes this thione form, making 1,5-dimethyl-2(1H)-pyridinethione a predictable and well-characterized ligand precursor relative to analogs where tautomeric equilibria may be more complex or solvent-dependent [1].

Coordination Chemistry Tautomerism Metal Complexes

Spectral Characterization: Verified FTIR and Mass Spectrometry Reference Data

1,5-Dimethyl-2(1H)-pyridinethione is spectroscopically characterized with verified reference spectra available in authoritative databases. The compound has documented FTIR spectrum and three distinct GC-MS spectra in the Wiley SpectraBase collection [1]. Additionally, 13C NMR chemical shift data is available [2]. This verified spectral dataset enables unambiguous identity confirmation and purity assessment for procurement quality control. The exact mass is 139.04557 g/mol [1], and the compound exhibits computational descriptors including XlogP of 0.9 and topological polar surface area of 35.3 Ų . The availability of authenticated reference spectra distinguishes this compound from less-characterized pyridinethione analogs where spectral verification data may be absent or incomplete.

Analytical Chemistry Spectroscopy Quality Control

Physical Properties: Computational Descriptors for Formulation and Solubility Prediction

1,5-Dimethyl-2(1H)-pyridinethione possesses well-defined computational physicochemical descriptors that distinguish it from structurally related pyridinethiones. Key descriptors include: exact mass 139.04557046 Da, zero hydrogen bond donors, one hydrogen bond acceptor, zero rotatable bonds, nine heavy atoms, topological polar surface area of 35.3 Ų, and calculated XlogP of 0.9 . These values differ from those of unsubstituted 2(1H)-pyridinethione (C5H5NS, MW 111.16, TPSA ~38 Ų) and other methyl-substituted regioisomers due to the specific 1,5-dimethyl arrangement [1]. The absence of hydrogen bond donors and the moderate lipophilicity (XlogP 0.9) are particularly relevant for membrane permeability predictions and formulation development in drug discovery contexts .

Physicochemical Properties Formulation Science Computational Chemistry

Procurement-Driven Application Scenarios for 1,5-Dimethyl-2(1H)-pyridinethione


Coordination Chemistry: Metal Complex Synthesis Using a Thione-Dominant Ligand Precursor

Researchers synthesizing metal coordination complexes for therapeutic or catalytic applications benefit from the well-characterized thione tautomeric preference of 1,5-dimethyl-2(1H)-pyridinethione. The compound's established thione dominance, validated by DFT calculations , ensures predictable sulfur coordination to metal centers without competing thiolate formation. This predictable speciation is essential for reproducible complex synthesis, particularly for metallodrug development where ligand coordination mode affects biological activity. The 1,5-dimethyl substitution pattern provides a defined steric and electronic environment around the coordination site, distinguishing it from other pyridinethione regioisomers that may exhibit different tautomeric equilibria or metal-binding geometries.

Antimicrobial Screening: DHFR-Targeted Hit Validation and SAR Studies

Laboratories conducting antimicrobial drug discovery can utilize 1,5-dimethyl-2(1H)-pyridinethione as a validated reference compound for dihydrofolate reductase (DHFR) inhibition studies. The documented IC50 of 12 μM against Pneumocystis carinii DHFR provides a quantitative baseline for structure-activity relationship (SAR) campaigns. Researchers can use this compound as a scaffold for derivatization or as a control in DHFR inhibition assays. The availability of authenticated spectral reference data [1] ensures that purchased material can be verified prior to biological testing, reducing the risk of experimental variability due to misidentified or impure samples.

Analytical Method Development: Spectroscopy Reference Standard

Analytical chemistry laboratories developing LC-MS, GC-MS, FTIR, or NMR methods for pyridinethione-containing samples can procure 1,5-dimethyl-2(1H)-pyridinethione as a certified reference material. The compound has verified FTIR, GC-MS (three spectra), and 13C NMR data available in the Wiley SpectraBase collection [1], enabling its use as a calibration standard or positive control in method validation protocols. The exact mass of 139.04557 g/mol and characteristic fragmentation patterns make it suitable for MS method development, while the distinct FTIR spectrum supports identity confirmation in quality control workflows.

Heterocyclic Chemistry: Regioselective Synthesis Reference Compound

Organic synthesis laboratories investigating regioselective pyridinethione formation require authentic 1,5-dimethyl-2(1H)-pyridinethione as an analytical reference. The compound serves as a benchmark for distinguishing the 1,5-dimethyl regioisomer from the 1,4,6-trimethyl isomer that predominates in acetylacetone-derived syntheses . Procurement of the authentic compound eliminates the need for de novo synthesis development when the 1,5-dimethyl substitution pattern is required for downstream applications. This is particularly relevant for medicinal chemistry programs where specific methyl group positioning affects target binding, metabolic stability, or physicochemical properties.

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